(3-Methylquinolin-2-yl)methanamine dihydrochloride is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. The compound is classified as an amine derivative of quinoline, a structure known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in scientific research.
The compound's chemical structure can be represented by the linear formula and has a CAS number of 1956322-16-9 . It belongs to the class of heterocyclic compounds, specifically quinolines, which are aromatic compounds containing nitrogen atoms in their structure. Quinolines are known for their wide range of biological activities, making derivatives like (3-Methylquinolin-2-yl)methanamine dihydrochloride valuable in drug discovery and development.
The synthesis of (3-Methylquinolin-2-yl)methanamine dihydrochloride typically involves several key steps:
For example, one synthetic route described involves the use of 3-methylquinoline as a precursor, which undergoes a series of reactions including formylation and subsequent amination to yield the target compound .
The molecular structure of (3-Methylquinolin-2-yl)methanamine dihydrochloride features a quinoline ring system substituted at the 3-position with a methyl group and at the 2-position with a methanamine group. The presence of two hydrochloride ions indicates that the amine is protonated, which is typical for amine salts.
Key structural data includes:
(3-Methylquinolin-2-yl)methanamine dihydrochloride can participate in various chemical reactions typical for amines and quinoline derivatives:
The mechanism of action for (3-Methylquinolin-2-yl)methanamine dihydrochloride is not fully elucidated but is likely related to its interaction with biological targets such as enzymes or receptors involved in cell signaling pathways. For instance, quinoline derivatives are known to inhibit certain kinases or interfere with DNA replication processes in cancer cells.
Research indicates that modifications in the quinoline structure can enhance potency against specific targets, making this compound a candidate for further pharmacological studies .
Relevant data regarding its stability and reactivity profiles are essential for safe handling and application in research settings .
(3-Methylquinolin-2-yl)methanamine dihydrochloride has several potential applications in scientific research:
Quinoline derivatives have a well-established legacy in oncology, dating to the isolation of natural products such as camptothecin from Camptotheca acuminata. This pentacyclic quinoline alkaloid and its semi-synthetic analogs topotecan and irinotecan (DNA topoisomerase-I inhibitors) demonstrated the clinical potential of quinoline-based compounds in cancer therapy [1] [4]. Subsequent research identified several synthetic quinoline classes with distinct mechanisms:
Table 1: Clinically Significant Quinoline-Based Anticancer Agents
Compound | Molecular Target | Development Stage | Key Structural Features |
---|---|---|---|
Camptothecin | DNA Topoisomerase-I | Approved (Analogues) | Pentacyclic quinoline lactone |
Topotecan | DNA Topoisomerase-I | FDA-approved | 10-hydroxycamptothecin derivative |
Irinotecan | DNA Topoisomerase-I | FDA-approved | Dipiperidino carbamate moiety |
ABI-231 (Sabizabulin) | Tubulin (Colchicine site) | Phase III (mCRPC*) | Bifurcated quinoline core |
Pelitinib | EGFR Tyrosine Kinase | Clinical Trials | 3-Ethynylquinoline |
mCRPC: metastatic castration-resistant prostate cancer [1] [3] |
The structural diversification of quinolines enabled overcoming multidrug resistance (MDR), particularly in taxane- or vinca-refractory malignancies. Derivatives like ABI-231 target the colchicine binding site of tubulin—a strategy effective against tumors overexpressing P-glycoprotein (P-gp) or βIII-tubulin isoforms [3]. This historical trajectory underscores quinoline’s capacity to yield mechanistically diverse antineoplastic agents addressing unmet clinical needs.
The strategic incorporation of methanamine functionalities at the C2 position of quinoline significantly enhances interactions with tubulin’s colchicine binding site (CBS). This site, located at the α/β-tubulin heterodimer interface, offers a distinct pharmacophore for disrupting microtubule dynamics. Research demonstrates that C2-substituted quinolines bearing flexible amine-containing side chains induce conformational changes in tubulin, suppressing polymerization and triggering apoptosis [3] [6].
Key Structure-Activity Relationships (SARs):
Table 2: Impact of C2 Substituents on Tubulin Inhibition and Cytotoxicity
C2 Substituent | Tubulin Polymerization IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Key Interactions |
---|---|---|---|
-CH₃ (Hit Compound) | 25.3 | 49.1 | Hydrophobic contact with Leu248 |
-CH₂OH (G13) | 13.5 | 0.65 | H-bond with Asn101; enhanced burial depth |
-CH₂NHR (Aminoalkyl) | Not reported | 2.1–9.8* | Ionic/ H-bond with Asp251/Lys254 |
Data for analogous 3-methylquinoxalines [3] [10] |
Mechanistically, these compounds induce G2/M phase arrest and disrupt mitochondrial membrane potential (ΔΨm). For example, G13 elevated caspase-3, caspase-9, and BAX levels by 2.34-, 2.34-, and 3.14-fold, respectively, while suppressing Bcl-2 (3.13-fold decrease), confirming intrinsic apoptosis activation [3]. The dihydrochloride salt form of methanamine derivatives (e.g., (3-Methylquinolin-2-yl)methanamine dihydrochloride, CAS# 1956322-16-9) improves bioavailability by enhancing aqueous solubility—a critical factor for in vivo efficacy demonstrated in MDA-MB-231 xenograft models (38.2% tumor growth inhibition at 30 mg/kg, i.p.) [3] [5] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0